N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological and photophysical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of phosphorus trichloride (PCl3) in chlorobenzene at elevated temperatures (130–135°C) to form the benzoxazole core . The subsequent steps involve coupling reactions with appropriate phenyl and acetamide derivatives to achieve the final compound.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways to enhance yield and reduce environmental impact. Techniques such as nanocatalysis and the use of ionic liquid catalysts have been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of laser dyes and photochromatic agents.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein tyrosine phosphatase-1B (PTB-1B), which is involved in regulating insulin signaling and glucose homeostasis . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Used as a fluorescent brightener with excellent UV-Visible absorption properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide stands out due to its unique combination of photophysical properties and biological activities. Its structure allows for versatile applications in both scientific research and industrial processes, making it a valuable compound in various fields.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-8-16(2)21(13-15)27-14-22(26)24-18-11-9-17(10-12-18)23-25-19-5-3-4-6-20(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJLLMHCJXJURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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